molecular formula C15H20N4O2 B252288 N-[2-(diethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide

N-[2-(diethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide

カタログ番号 B252288
分子量: 288.34 g/mol
InChIキー: WXZJYAABZNXOSM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(diethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide, commonly known as EKI-785, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in regulating cell growth, differentiation, and survival. Overexpression or mutation of EGFR has been implicated in the development and progression of several types of cancer, making it an attractive target for cancer therapy.

作用機序

EKI-785 inhibits the N-[2-(diethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide tyrosine kinase by binding to the ATP-binding site of the receptor. This prevents the receptor from phosphorylating downstream signaling molecules, which are involved in cell growth and survival. By inhibiting N-[2-(diethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide signaling, EKI-785 induces apoptosis and inhibits the proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its antitumor activity, EKI-785 has been shown to have other biochemical and physiological effects. It has been reported to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. EKI-785 has also been shown to inhibit the migration and invasion of cancer cells, which are critical steps in the metastatic process.

実験室実験の利点と制限

One of the advantages of EKI-785 is its potency and selectivity for N-[2-(diethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide. It has been shown to be more potent than other N-[2-(diethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide inhibitors, such as erlotinib and gefitinib. However, one of the limitations of EKI-785 is its poor solubility, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which needs to be carefully evaluated in preclinical and clinical studies.

将来の方向性

There are several future directions for the development and application of EKI-785. One potential direction is the development of more soluble analogs that can be administered in vivo. Another direction is the evaluation of EKI-785 in combination with other targeted therapies or immunotherapies. The identification of biomarkers that can predict the response to EKI-785 could also help to optimize patient selection and treatment strategies. Finally, the development of EKI-785 as a diagnostic tool for the detection of N-[2-(diethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide mutations could have significant clinical implications.

合成法

The synthesis of EKI-785 involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 2-chloro-4-nitroaniline with diethylamine to form N-(2-diethylaminoethyl)-2-chloro-4-nitroaniline. This intermediate is then reacted with ethyl 4-oxo-2-butenoate to form N-(2-diethylaminoethyl)-4-oxo-1H-quinazoline-2-carboxamide, which is EKI-785.

科学的研究の応用

EKI-785 has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of several types of cancer cells, including non-small cell lung cancer, breast cancer, and pancreatic cancer. In preclinical studies, EKI-785 has demonstrated potent antitumor activity both in vitro and in vivo. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in combination treatments.

特性

分子式

C15H20N4O2

分子量

288.34 g/mol

IUPAC名

N-[2-(diethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide

InChI

InChI=1S/C15H20N4O2/c1-3-19(4-2)10-9-16-15(21)13-17-12-8-6-5-7-11(12)14(20)18-13/h5-8H,3-4,9-10H2,1-2H3,(H,16,21)(H,17,18,20)

InChIキー

WXZJYAABZNXOSM-UHFFFAOYSA-N

異性体SMILES

CCN(CC)CCNC(=O)C1=NC(=O)C2=CC=CC=C2N1

SMILES

CCN(CC)CCNC(=O)C1=NC(=O)C2=CC=CC=C2N1

正規SMILES

CCN(CC)CCNC(=O)C1=NC(=O)C2=CC=CC=C2N1

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。